N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic organic compound featuring a benzodioxine core fused with a carboxamide group, linked to a sulfamoylphenyl moiety substituted with a 4,6-dimethylpyrimidine ring.
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-13-11-14(2)23-21(22-13)25-31(27,28)16-9-7-15(8-10-16)24-20(26)19-12-29-17-5-3-4-6-18(17)30-19/h3-11,19H,12H2,1-2H3,(H,24,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHCDKKVFKPIFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4,6-dimethylpyrimidine-2-amine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then coupled with a benzodioxine derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing core structural features, focusing on substituent variations, biological activities, and applications.
Structural Analogs with Pyrimidine and Benzodioxine Moieties
Structural Insights :
- Carboxamide Position : Shifting the carboxamide from position 6 () to 2 (target compound) alters hydrogen-bonding capabilities, which may influence receptor interactions .
Analogs with Alternative Core Structures
| Compound Name | Molecular Formula | Core Structure | Key Features | Biological Activity |
|---|---|---|---|---|
| N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide | C24H22N4O6S | Chromene | Chromene core with 4-oxo group | Hypothesized kinase inhibition |
| N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4,5-triethoxybenzamide | C27H30N4O7S | Triethoxybenzamide | Ethoxy groups enhance solubility | Unreported; predicted metabolic stability |
| N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide | C18H17N5O6S2 | Nitrobenzenesulfonamide | Nitro group increases electrophilicity | Enhanced reactivity in covalent binding |
Key Observations :
- Core Flexibility : Replacing benzodioxine with chromene () or benzene rings () modifies π-π stacking and electronic properties, impacting target selectivity.
- Functional Groups : Nitro groups () and ethoxy substituents () introduce distinct reactivity profiles, suggesting divergent applications in drug development or materials science.
Biological Activity
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological profiles, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound can be characterized by the following molecular details:
- Molecular Formula : C16H18N4O4S
- Molecular Weight : 362.40 g/mol
- CAS Number : To be determined based on specific derivatives.
Structural Representation
The chemical structure includes a benzodioxine core, which is known for various biological activities, and a sulfamoyl group that enhances its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of benzodioxane have shown activity against various bacterial strains. A study highlighted that certain 1,4-benzodioxane derivatives possess significant antibacterial effects, potentially due to their ability to inhibit bacterial cell wall synthesis and disrupt metabolic pathways .
Anticonvulsant Activity
Similar compounds have been tested for anticonvulsant activity. For example, a related compound demonstrated effectiveness in several animal models, showcasing a mechanism that involves modulation of neurotransmitter systems . This suggests potential applications in treating epilepsy and other neurological disorders.
Anti-inflammatory and Anticancer Properties
The benzodioxane moiety is associated with anti-inflammatory and anticancer activities. Research has shown that certain benzodioxane derivatives act as inhibitors of critical signaling pathways involved in inflammation and cancer progression. For example, compounds targeting the p38 MAPK pathway have demonstrated growth inhibitory effects in cancer cell lines .
Case Studies
- Antimicrobial Testing : A study conducted on a library of benzodioxane derivatives revealed that specific modifications to the benzodioxane structure significantly enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli.
- Anticonvulsant Efficacy : In a controlled study involving mice, a structurally similar compound was administered, resulting in a significant reduction in seizure frequency compared to controls.
- Anti-inflammatory Activity : A derivative of the compound exhibited dose-dependent inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
The biological activity of this compound is believed to stem from its interaction with specific biological targets:
- Enzyme Inhibition : The sulfamoyl group may inhibit key enzymes involved in bacterial metabolism.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal excitability.
- Signal Transduction Pathway Interference : By inhibiting pathways like p38 MAPK, the compound can reduce inflammation and tumor growth.
Q & A
Q. What are the critical parameters for optimizing the multi-step synthesis of this compound to improve yield and purity?
The synthesis involves sequential reactions, including sulfamoylation of the phenyl group and carboxamide formation. Key parameters include:
- Reagent selection : Use of bases like triethylamine for sulfonamide coupling (common in analogous syntheses) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Temperature control : Maintaining 0–5°C during sulfamoyl chloride reactions minimizes side products .
- Purification : Column chromatography or preparative HPLC is essential for isolating the final product ≥95% purity .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s structural integrity?
- NMR : - and -NMR confirm regiochemistry of the dihydrobenzodioxine and pyrimidine moieties .
- LC-MS : High-resolution mass spectrometry validates molecular weight (e.g., 422.141 g/mol) .
- HPLC-DAD : Purity assessment (>95%) and detection of trace impurities from incomplete sulfamoylation .
Q. How can researchers design preliminary biological assays to evaluate its enzyme inhibition potential?
- Target selection : Prioritize enzymes with structural homology to known pyrimidine sulfonamide targets (e.g., dihydrofolate reductase, cholinesterases) .
- Assay conditions : Use fluorometric or colorimetric assays (e.g., Ellman’s method for cholinesterase activity) with IC determination .
- Controls : Include reference inhibitors (e.g., donepezil for acetylcholinesterase) to validate assay sensitivity .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways and optimize synthetic routes for this compound?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., sulfamoyl chloride activation) .
- Machine learning : Train models on existing sulfonamide reaction datasets to predict optimal solvent/base combinations .
- In silico screening : Evaluate steric and electronic effects of substituents (e.g., methyl groups on pyrimidine) on reaction feasibility .
Q. How can contradictory data on biological activity (e.g., varying IC across assays) be systematically resolved?
- Orthogonal assays : Compare results from enzymatic, cell-based, and in vivo models to rule out assay-specific artifacts .
- Structural analogs : Synthesize derivatives with modified dihydrobenzodioxine or sulfamoyl groups to isolate pharmacophoric features .
- Metabolic stability testing : Assess if cytochrome P450-mediated degradation affects potency discrepancies .
Q. What advanced techniques elucidate the compound’s interaction with membrane-bound receptors or transporters?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., GPCRs) .
- Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution for mechanistic insights .
- Molecular dynamics simulations : Model lipid bilayer penetration and receptor docking over microsecond timescales .
Methodological Considerations
Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition thresholds (>150°C typical for sulfonamides) .
- Light sensitivity : Conduct accelerated photodegradation studies using ICH Q1B guidelines .
Q. What statistical approaches are recommended for optimizing reaction conditions in high-throughput screening?
- Factorial design : Use a central composite design (CCD) to evaluate interactions between temperature, solvent ratio, and catalyst loading .
- Response surface methodology (RSM) : Model nonlinear relationships and identify global maxima for yield .
- Principal component analysis (PCA) : Reduce dimensionality in datasets with >5 variables (e.g., solvent polarity, reagent equivalents) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
